molecular formula C13H20ClNO B1424430 [3-(Cyclohexyloxy)phenyl]methanamine hydrochloride CAS No. 1311315-68-0

[3-(Cyclohexyloxy)phenyl]methanamine hydrochloride

Cat. No.: B1424430
CAS No.: 1311315-68-0
M. Wt: 241.76 g/mol
InChI Key: HAIVBVQXSJMNSZ-UHFFFAOYSA-N
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Description

[3-(Cyclohexyloxy)phenyl]methanamine hydrochloride: is an organic compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol . It is a white to off-white powder that is soluble in water and other polar solvents. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Cyclohexyloxy)phenyl]methanamine hydrochloride typically involves the reaction of 3-(cyclohexyloxy)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, [3-(Cyclohexyloxy)phenyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various organic synthesis reactions due to its reactivity .

Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It serves as a model compound for understanding the behavior of similar amines in biological environments .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is studied for its interactions with biological targets and its potential as a drug candidate .

Industry: In the industrial sector, this compound is used in the production of various chemical products. It is also employed in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of [3-(Cyclohexyloxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: [3-(Cyclohexyloxy)phenyl]methanamine hydrochloride is unique due to its specific combination of a cyclohexyloxy group and an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

(3-cyclohexyloxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12;/h4-5,8-9,12H,1-3,6-7,10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIVBVQXSJMNSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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